molecular formula C10H9FN2OS B12940560 3-(2-Fluorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one CAS No. 78334-95-9

3-(2-Fluorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B12940560
CAS No.: 78334-95-9
M. Wt: 224.26 g/mol
InChI Key: RUXQMUPQUYMFHL-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-5-methyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a fluorophenyl group, a methyl group, and a thioxoimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-5-methyl-2-thioxoimidazolidin-4-one typically involves the reaction of 2-fluoroaniline with carbon disulfide and methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-5-methyl-2-thioxoimidazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: 3-(2-Fluorophenyl)-5-methyl-2-sulfonylimidazolidin-4-one.

    Reduction: 3-(2-Fluorophenyl)-5-methyl-2-thiolimidazolidin-4-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluorophenyl)-5-methyl-2-thioxoimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-5-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the thioxoimidazolidinone core contributes to its overall stability and reactivity. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-5-methyl-2-thioxoimidazolidin-4-one: Similar structure but with a chlorine atom instead of fluorine.

    3-(2-Bromophenyl)-5-methyl-2-thioxoimidazolidin-4-one: Contains a bromine atom in place of fluorine.

    3-(2-Iodophenyl)-5-methyl-2-thioxoimidazolidin-4-one: Features an iodine atom instead of fluorine.

Uniqueness

3-(2-Fluorophenyl)-5-methyl-2-thioxoimidazolidin-4-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its halogenated analogs. The fluorine atom also contributes to the compound’s stability and potential biological activity.

Properties

CAS No.

78334-95-9

Molecular Formula

C10H9FN2OS

Molecular Weight

224.26 g/mol

IUPAC Name

3-(2-fluorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H9FN2OS/c1-6-9(14)13(10(15)12-6)8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,15)

InChI Key

RUXQMUPQUYMFHL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=S)N1)C2=CC=CC=C2F

Origin of Product

United States

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